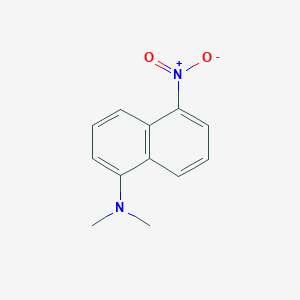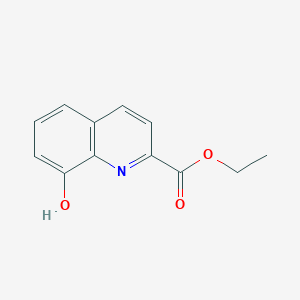![molecular formula C11H10F3N B11889308 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B11889308.png)
7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] is a spirocyclic compound characterized by a trifluoromethyl group attached to a cyclopropane ring, which is fused to an indoline moiety. This compound is notable for its unique three-dimensional structure, which imparts significant rigidity and potential biological activity. Spirocyclic compounds like this one are of great interest in medicinal chemistry due to their ability to interact with biological targets in a specific manner.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction of isatin-derived azomethine ylides with activated olefins. This reaction is often catalyzed by acetic acid in refluxing toluene, resulting in the formation of the spirocyclic structure with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the indoline nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoline derivatives.
Applications De Recherche Scientifique
7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The spirocyclic structure provides rigidity, enabling precise binding to target sites and modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[indoline-3,4’-piperidin]-2-ones
- Spiro[oxindole-3,2’-pyrrolidine]
Uniqueness
7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more biologically active compared to other spirocyclic compounds.
Propriétés
Formule moléculaire |
C11H10F3N |
|---|---|
Poids moléculaire |
213.20 g/mol |
Nom IUPAC |
7-(trifluoromethyl)spiro[1,2-dihydroindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C11H10F3N/c12-11(13,14)8-3-1-2-7-9(8)15-6-10(7)4-5-10/h1-3,15H,4-6H2 |
Clé InChI |
CPNUMSJOCLMYRD-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CNC3=C2C=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


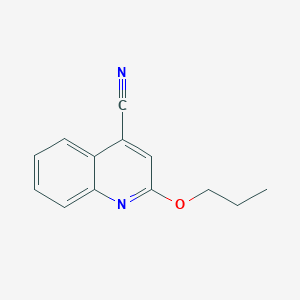
![Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11889245.png)
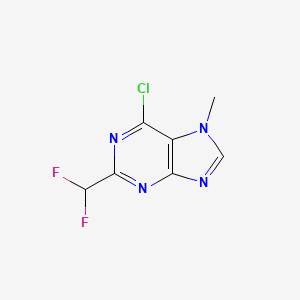
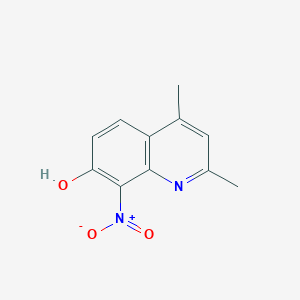
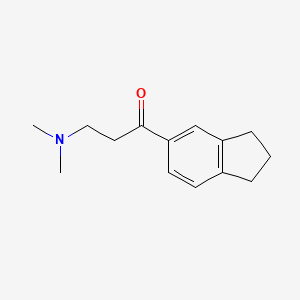


![6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11889274.png)

![6-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11889281.png)

